molecular formula C17H22N4O2 B2952708 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide CAS No. 1797223-78-9

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2952708
CAS No.: 1797223-78-9
M. Wt: 314.389
InChI Key: FCSFHWCJQVFHMF-UHFFFAOYSA-N
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Description

  • The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine as the nucleophile.

  • This reaction is typically carried out in the presence of a base such as triethylamine.

  • Formation of the Methoxyphenylacetamide Group:

    • The methoxyphenylacetamide group can be attached through a coupling reaction with the appropriate acyl chloride or anhydride.

    • Reaction conditions often include the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a solvent like dichloromethane.

  • Industrial Production Methods:

    • Industrial production may involve the scaling up of these synthetic routes, using larger quantities of reagents and optimized reaction conditions for higher yields.

    • Continuous flow chemistry and automated synthesis systems can be employed for more efficient production.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The preparation of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves the following steps:

    • Synthesis of the Pyrimidine Core:

      • The pyrimidine core can be synthesized by the condensation of appropriate aldehydes and amines under acidic conditions.

      • The reaction conditions often involve heating the reactants in an inert solvent such as ethanol or acetic acid.

    Chemical Reactions Analysis

    Types of Reactions:

    • Oxidation:

      • N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

    • Reduction:

      • Reduction reactions can involve the use of hydride donors such as sodium borohydride or lithium aluminum hydride to reduce the compound to its corresponding alcohols or amines.

    • Substitution:

      • The compound can participate in nucleophilic substitution reactions where the dimethylamino or methoxy groups are replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    • Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    • Substitution: Various nucleophiles such as amines, thiols, and alcohols.

    Major Products:

    • Products formed from these reactions depend on the specific conditions and reagents used, but can include alcohols, amines, ketones, and other substituted pyrimidines.

    Scientific Research Applications

    Chemistry:

    • Used as a building block in organic synthesis for the creation of more complex molecules.

    • Employed in the development of catalysts and ligands for various chemical reactions.

    Biology:

    • Investigated for its potential as a biochemical probe in the study of enzyme mechanisms and protein interactions.

    Medicine:

    • Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry:

    • Utilized in the production of specialty chemicals and materials.

    • Possible applications in the development of new polymers and coatings.

    Mechanism of Action

    Comparison with Other Compounds:

    • Similar compounds include other pyrimidine derivatives and amide-containing molecules.

    • What sets N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-2-(4-methoxyphenyl)acetamide apart is its unique combination of functional groups and its specific reactivity profile.

    Comparison with Similar Compounds

    • Pyrimidine derivatives like 4-aminopyrimidine and 2,4,6-trimethylpyrimidine.

    • Amide-containing compounds such as N-phenylacetamide and N-(dimethylaminomethyl)benzamide.

    Properties

    IUPAC Name

    N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-2-(4-methoxyphenyl)acetamide
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C17H22N4O2/c1-12-9-16(21(2)3)20-15(19-12)11-18-17(22)10-13-5-7-14(23-4)8-6-13/h5-9H,10-11H2,1-4H3,(H,18,22)
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    FCSFHWCJQVFHMF-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC(=NC(=N1)CNC(=O)CC2=CC=C(C=C2)OC)N(C)C
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C17H22N4O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    314.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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